molecular formula C28H20N2O2S B2575519 N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide CAS No. 328539-56-6

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2575519
CAS No.: 328539-56-6
M. Wt: 448.54
InChI Key: ZXWOAUXBAPCUEI-UHFFFAOYSA-N
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Description

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide is a high-purity, research-grade chemical compound designed for advanced pharmacological and neuroscience research. This synthetic small molecule belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as a first-in-class of selective pharmacological tools for studying the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels . ZAC represents a phylogenetically distinct branch of mammalian CLRs and is activated by zinc (Zn2+), copper (Cu2+), and protons (H+), playing potential roles in sensing fluctuations in endogenous metal ions and pH, though its precise physiological functions remain poorly elucidated due to a historical lack of selective research tools . Compounds in this structural class, including this benzamide derivative, function as negative allosteric modulators (NAMs) of ZAC, exhibiting state-dependent inhibition and demonstrating largely noncompetitive antagonism of Zn2+-induced ZAC signalling . Research indicates that these analogs target the transmembrane and/or intracellular domains of the receptor, effectively reducing channel activity. This molecule incorporates key structural motifs for biological activity: a 1,3-thiazole core known for its rigidity and electronic properties that enhance target interactions, a [1,1'-biphenyl]-4-yl group that provides specific aromatic interactions, and a 2-phenoxybenzamide moiety that contributes to the compound's overall molecular recognition properties . In research applications, this compound serves as an essential tool for probing the unique functional properties, distribution, and potential physiological roles of ZAC in the central nervous system and peripheral tissues where ZAC mRNA has been detected, including pancreas, placenta, prostate, thyroid, trachea, and stomach . The rigid, planar nature of the thiazole heterocycle within its structure, a feature common to many pharmacologically active compounds, contributes to improved solubility and bioavailability characteristics while facilitating molecular recognition through specific electronic structures and hydrogen-bonding capabilities . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound appropriately in accordance with their institutional safety guidelines for chemical substances.

Properties

IUPAC Name

2-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O2S/c31-27(24-13-7-8-14-26(24)32-23-11-5-2-6-12-23)30-28-29-25(19-33-28)22-17-15-21(16-18-22)20-9-3-1-4-10-20/h1-19H,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWOAUXBAPCUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. The biphenyl intermediate can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The thiazole ring can be formed through cyclization reactions involving thiourea and α-haloketones . The final step involves the coupling of the biphenyl-thiazole intermediate with phenoxybenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The biphenyl and thiazole moieties can bind to proteins or enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Thiazole Substituent Benzamide Substituent Molecular Weight logP Key Features Reference
Target Compound 4-([1,1'-Biphenyl]-4-yl) 2-Phenoxy ~406.4 (calc.) ~4.5 Biphenyl enhances lipophilicity
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-Methylphenyl) 2-Phenoxy 310.4 4.1 Methyl improves metabolic stability
N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide 4-Methyl 4-Phenoxy 310.4 4.1 Simpler structure, lower complexity
N-(1,3-Thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide None (direct biphenyl linkage) Biphenyl-4-carboxamide 280.35 4.0051 Lacks phenoxy group; lower molecular weight
N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide 5-(4-Nitrophenylsulfonyl) 4-Phenoxy 479.5 3.5 Sulfonyl group increases polarity

Key Observations :

  • The biphenyl group in the target compound increases molecular weight and lipophilicity (predicted logP ~4.5) compared to analogs with single aryl substitutions (e.g., 4-methylphenyl in ). This may enhance membrane permeability but could reduce aqueous solubility.
  • Substituents like sulfonyl (e.g., ) or methoxy groups (e.g., ) introduce polar functionalities, balancing lipophilicity and solubility.

Comparison :

  • Compounds with simpler substituents (e.g., methyl or phenyl) require fewer steps , whereas sulfonylated or triazole-containing analogs (e.g., ) involve additional functionalization.
  • Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) is employed for triazole derivatives , highlighting divergent synthetic strategies.

Key Insights :

  • The 129.23% activity of the 4-methylphenyl analog suggests that substituents on the thiazole ring critically influence bioactivity. The biphenyl group in the target compound may further enhance binding through extended aromatic interactions.
  • Sulfonamide derivatives (e.g., ) are often explored for enzyme inhibition due to their ability to mimic transition states.

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Properties of Selected Compounds

Compound Name Topological Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors Rotatable Bonds Reference
Target Compound ~79.5 1 / 4 6
N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide 79.5 1 / 4 4
N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide 119.6 1 / 7 8

Analysis :

  • The target compound’s higher rotatable bond count (6 vs. 4 in ) may reduce conformational stability but improve adaptability in binding pockets.

Biological Activity

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl group, a thiazole ring, and a phenoxybenzamide moiety. Its molecular formula is C23H18N2OSC_{23}H_{18}N_2OS, and it has been synthesized through various methods, including Suzuki-Miyaura coupling and other organic reactions.

Biological Activity

Anticancer Activity:
Research has indicated that compounds with similar structural motifs to N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide exhibit notable anticancer properties. For instance, derivatives with the biphenyl and thiazole groups have shown efficacy against various cancer cell lines. A study highlighted that certain thiazole-containing compounds demonstrated IC50 values as low as 0.25 μM against hepatocarcinoma cell lines (HepG2), indicating potent cytotoxicity .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction: The biphenyl moiety may engage in π-π stacking interactions with target proteins, while the thiazole ring can form hydrogen bonds or coordinate with metal ions. This interaction can modulate enzyme activity or receptor binding, influencing cellular pathways involved in cancer progression .
  • Cell Cycle Regulation: Similar compounds have been shown to regulate AMPK phosphorylation and arrest the cell cycle in a p53-dependent manner, suggesting that this compound may also influence cellular growth dynamics .

Case Studies

  • Antitumor Efficacy:
    A comparative study involved several thiazole derivatives where N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide was assessed for its cytotoxicity against a panel of cancer cell lines. The results indicated significant growth inhibition in multiple lines, supporting its potential as an anticancer agent.
  • Pharmacological Profile:
    Investigations into the pharmacological profile of related compounds revealed that they could act as selective antagonists for specific receptors involved in tumorigenesis. This suggests that N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide might also possess similar receptor modulation capabilities .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50 (μM) Reference
AntitumorHepG20.25
Antagonist ActivityVarious Receptors-
CytotoxicityMCF73.35 - 16.79

Q & A

Q. Q: What are the optimal synthetic routes for N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-phenoxybenzamide, and how are intermediates characterized?

A:

  • Synthetic Routes : The compound can be synthesized via a multi-step approach:
    • Thiazole Ring Formation : React 4-biphenyl thiourea with α-bromo ketones under reflux in ethanol to form the thiazole core .
    • Amide Coupling : Use coupling agents like EDCI/HOBt to conjugate the thiazole intermediate with 2-phenoxybenzoic acid in anhydrous DMF .
  • Characterization :
    • TLC monitors reaction progress (hexane:ethyl acetate, 3:1) .
    • NMR Spectroscopy (¹H/¹³C) confirms regioselectivity and purity, with diagnostic peaks for the biphenyl (δ 7.4–7.8 ppm, multiplet) and phenoxy groups (δ 6.8–7.3 ppm) .
    • HRMS validates molecular weight (expected [M+H]⁺: 483.12) .

Biological Activity Profiling

Q. Q: What methodological frameworks are used to evaluate the antimicrobial activity of this compound?

A:

  • Assay Design :
    • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Time-Kill Curves : Assess bactericidal effects at 2× MIC over 24 hours .
  • Key Findings in Analogs :
    • Ethyl-substituted thiazoles show enhanced activity (MIC: 4 µg/mL) compared to methyl derivatives (MIC: 16 µg/mL), suggesting alkyl chain length impacts membrane penetration .

Advanced Structure-Activity Relationship (SAR)

Q. Q: How do substituents on the thiazole and benzamide moieties influence target binding?

A:

  • Substituent Effects :

    Substituent PositionGroupImpact on ActivitySource
    Thiazole C4BiphenylEnhances hydrophobic interactions with bacterial enoyl-ACP reductase .
    Benzamide C2PhenoxyImproves solubility and π-π stacking with aromatic residues in enzyme active sites .
  • Computational Validation :

    • Molecular Docking : Use AutoDock Vina to model interactions with S. aureus FabI (PDB: 3GNS). Biphenyl groups occupy a hydrophobic pocket, while phenoxy groups stabilize via hydrogen bonding .

Data Contradictions in Biological Studies

Q. Q: How to resolve discrepancies in reported IC₅₀ values for similar thiazole derivatives?

A:

  • Case Study : Analogs with biphenyl vs. methoxyphenyl substituents show conflicting IC₅₀ values (2 µM vs. 20 µM) .
  • Resolution Strategies :
    • Assay Standardization : Verify cell line viability (e.g., MTT vs. resazurin assays) and incubation conditions (aerobic vs. anaerobic) .
    • Crystallography : Compare ligand-bound enzyme structures to identify steric clashes caused by bulkier substituents .

Stability and Degradation Pathways

Q. Q: What analytical methods identify degradation products under physiological conditions?

A:

  • Forced Degradation Studies :
    • Hydrolytic Stress : Incubate in PBS (pH 7.4, 37°C) for 48 hours. LC-MS detects cleavage of the amide bond (m/z 245.1) and oxidation of the thiazole sulfur (m/z +16) .
    • Photolytic Stress : Expose to UV light (254 nm). HPLC-DAD identifies biphenyl ring oxidation products (retention time shift from 12.3 → 10.8 min) .

Advanced Pharmacokinetic Profiling

Q. Q: How is metabolic stability assessed in hepatic microsomes?

A:

  • Protocol :
    • Incubation : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
    • Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes.
    • Analysis : LC-MS/MS quantifies parent compound depletion (t₁/₂ calculated via nonlinear regression).
  • Key Data : Biphenyl derivatives typically show t₁/₂ > 60 minutes due to CYP3A4 resistance .

Target Deconvolution Strategies

Q. Q: What methods identify protein targets beyond preliminary docking?

A:

  • Chemical Proteomics :
    • Pull-Down Assays : Immobilize compound on sepharose beads, incubate with bacterial lysates, and identify bound proteins via SDS-PAGE/MS .
    • Thermal Shift Assay : Monitor protein denaturation (ΔTₘ) to confirm binding to FabI .

Scaling Synthesis for In Vivo Studies

Q. Q: How to optimize reaction yields from milligram to gram scale?

A:

  • Critical Parameters :
    • Solvent Choice : Replace DMF with THF to reduce viscosity and improve mixing .
    • Catalyst Loading : Increase Pd(PPh₃)₄ from 5 mol% to 10 mol% for Suzuki-Miyaura coupling (yield improves from 65% → 85%) .
  • Purification : Use flash chromatography (silica gel, gradient elution) instead of recrystallization for higher recovery (>90%) .

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